Anti-Inflammatory Potency vs. Co-Isolated Withanolides
Daturataturin A demonstrates moderate anti-inflammatory activity as measured by inhibition of LPS-induced nitrite (NO) production in RAW264.7 murine macrophages, with an IC50 of 17.8 μM [1]. In the same study, the comparator Daturafoliside A (compound 1) exhibited a significantly lower potency with an IC50 of 20.9 μM, while the non-glycosidic comparator 7α,27-dihydroxy-1-oxo-witha-2,5,24-trienolide (compound 5) showed superior activity with an IC50 of 14.9 μM [1]. This quantitative ranking under identical experimental conditions establishes Daturataturin A's distinct placement within the potency spectrum of Datura-derived withanolides.
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 17.8 μM |
| Comparator Or Baseline | Daturafoliside A: IC50 = 20.9 μM; 7α,27-dihydroxy-1-oxo-witha-2,5,24-trienolide: IC50 = 14.9 μM |
| Quantified Difference | Daturataturin A is 1.17-fold more potent than Daturafoliside A and 1.19-fold less potent than the non-glycosidic withanolide. |
| Conditions | LPS-stimulated RAW264.7 murine macrophages; nitrite production assay. |
Why This Matters
This head-to-head comparison provides essential data for researchers selecting the optimal withanolide for anti-inflammatory studies, as potency varies significantly even among structurally related compounds from the same plant source.
- [1] Yang, B.-Y., Guo, R., Li, T., Liu, Y., Wang, C.-F., Shu, Z.-P., ... Kuang, H.-X. (2014). New anti-inflammatory withanolides from the leaves of Datura metel L. Steroids, 87, 26-34. View Source
